1,5-Dibromo-2-ethoxy-3-fluorobenzene
Description
Significance of Polyhalogenated Aromatics as Synthetic Intermediates
Polyhalogenated aromatic compounds, which contain multiple halogen substituents on an aromatic ring, are highly valuable as synthetic intermediates. researchgate.net Their significance lies in the ability to perform site-selective functionalization, which is a highly sought-after strategy for the efficient construction of molecules with applications in medicine, agrochemicals, and materials science. nih.gov
The presence of multiple halogens allows for sequential and regioselective cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netnih.gov This differential reactivity enables chemists to introduce various substituents at specific positions on the aromatic core in a controlled manner. This step-wise approach is fundamental to creating complex substitution patterns that would be difficult to achieve otherwise. The use of polyhalogenated heterocycles, in particular, provides access to a broad spectrum of multi-fold arylated and alkynylated ring systems. researchgate.netthieme-connect.de These halogenated precursors are often used as starting materials for a wide range of organic compounds. researchgate.net
Strategic Importance of Ethoxy and Fluoro Substituents in Aromatic Systems
The substituents on a benzene (B151609) ring profoundly influence its reactivity and the orientation of subsequent reactions. libretexts.org In the case of 1,5-Dibromo-2-ethoxy-3-fluorobenzene, the ethoxy, fluoro, and bromo groups each play a distinct and strategic role.
Ethoxy Group (-OCH₂CH₃): The ethoxy group is classified as a strong activating group and an ortho, para-director in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The oxygen atom, being directly attached to the aromatic ring, can donate a lone pair of electrons into the ring system through resonance. libretexts.orgmasterorganicchemistry.com This donation increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.comorganicchemistrytutor.comminia.edu.eg This resonance effect generally outweighs the inductive electron-withdrawing effect of the electronegative oxygen atom. minia.edu.eg The stabilization of the carbocation intermediate (arenium ion) that forms during electrophilic attack at the ortho and para positions further favors this regioselectivity. libretexts.orgyoutube.com
Despite being deactivators, halogens are ortho, para-directors. libretexts.orglibretexts.orgyoutube.com The resonance donation of a lone pair, although weaker than that of oxygen, stabilizes the cationic intermediates formed during attack at the ortho and para positions more effectively than the intermediate for meta attack. stackexchange.com This directs incoming electrophiles to these positions. The incorporation of fluorine into aromatic systems can also significantly alter physical and chemical properties, often enhancing thermal stability and chemical resistance. acs.org
The interplay of these substituents on a single aromatic ring creates a complex pattern of reactivity. The strongly activating ortho, para-directing ethoxy group will have a dominant influence, while the deactivating but also ortho, para-directing halogen atoms modulate the reactivity of specific sites. Furthermore, the different carbon-halogen bond strengths (C-Br vs. C-F) are critical for selective cross-coupling reactions, where a palladium catalyst can preferentially undergo oxidative addition into the weaker C-Br bond, leaving the C-F bond intact for subsequent transformations.
Overview of this compound within Contemporary Synthetic Chemistry
This compound is a polysubstituted aromatic compound with significant potential as a versatile building block in modern organic synthesis. Its structural features—an activating ethoxy group, a fluorine atom, and two bromine atoms at distinct positions—make it a highly valuable intermediate for the synthesis of complex, highly functionalized molecules.
While specific research applications for this exact compound are not extensively documented in mainstream literature, its utility can be inferred from its structural similarity to other polyhalogenated aromatics used in medicinal chemistry and materials science. For instance, the related compound 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene is utilized as a key intermediate in the development of pharmaceuticals, including anti-inflammatory agents.
The primary value of this compound lies in its suitability for programmed, site-selective cross-coupling reactions. The two bromine atoms can be sequentially replaced with different functionalities using transition-metal catalysis. The significant difference in reactivity between carbon-bromine and carbon-fluorine bonds allows for selective functionalization at the brominated positions while preserving the fluorine substituent for later-stage modification. The directing effects of the ethoxy and fluoro substituents further guide the regioselectivity of these transformations. This capacity for controlled, stepwise elaboration makes it an ideal scaffold for building molecular diversity in drug discovery and materials science research programs.
Interactive Data Table: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1803776-18-2 avantorsciences.com |
| Molecular Formula | C₈H₇Br₂FO avantorsciences.com |
| Molecular Weight | 297.947 g/mol avantorsciences.com |
| MDL Number | MFCD28784533 avantorsciences.com |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-2-ethoxy-5-fluoro-3-nitrobenzene |
| Benzene |
| Bromobenzene |
Structure
3D Structure
Properties
IUPAC Name |
1,5-dibromo-2-ethoxy-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REVBKBWSFKIUPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,5 Dibromo 2 Ethoxy 3 Fluorobenzene
Regioselective Halogenation Strategies in the Synthesis of Substituted Benzenes
The synthesis of a molecule such as 1,5-Dibromo-2-ethoxy-3-fluorobenzene, with its specific substitution pattern, hinges on the ability to introduce halogen atoms at precise locations on the benzene (B151609) ring. The directing effects of the existing substituents—a fluorine atom and an ethoxy group—play a crucial role in determining the outcome of halogenation reactions.
Directed Bromination Techniques
The introduction of two bromine atoms meta to the fluorine and ortho and para to the ethoxy group requires careful consideration of directing effects. The ethoxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. In a 2-ethoxy-3-fluorobenzene precursor, the positions for bromination would be influenced by both groups.
Electrophilic aromatic bromination is the most common method for introducing bromine onto an aromatic ring. researchgate.net The choice of brominating agent and reaction conditions can significantly influence regioselectivity. For instance, the bromination of anisole (B1667542) (methoxybenzene) with N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to be highly regioselective. mdpi.com Theoretical analyses and experimental results have demonstrated that for many substituted benzenes, specific isomers can be preferentially obtained by controlling the reaction conditions. mdpi.comprepchem.com
To achieve the desired 1,5-dibromo substitution pattern on a 2-ethoxy-3-fluorobenzene core, a two-step bromination would likely be necessary. The first bromination would likely occur at the C5 position, which is para to the strongly activating ethoxy group and meta to the fluorine. The second bromination would then be directed to the C1 position.
| Reaction | Substrate | Brominating Agent | Conditions | Major Product | Reference |
| Monobromination | Anisole | NBS | Acetonitrile | p-Bromoanisole | mdpi.com |
| Dibromination | m-Cresol | Bromine | Acetic Acid | 2,4-Dibromo-3-methylphenol | google.com |
| Bromination | Fluorobenzene | Bromine/FeCl3/Zeolite | 30-70°C | p-Bromofluorobenzene | bldpharm.com |
This table presents examples of regioselective bromination reactions on substituted benzenes, illustrating the influence of directing groups and reaction conditions on the final product.
Introduction of Fluorine via Electrophilic or Nucleophilic Pathways
The fluorine atom in the target molecule could be introduced either at an early stage on a precursor molecule or later in the synthesis. Electrophilic fluorination agents, such as Selectfluor®, are capable of delivering an electrophilic fluorine species to an electron-rich aromatic ring. google.com Conversely, nucleophilic aromatic substitution (SNAr) can be used to introduce a fluoride (B91410) ion, typically on an aromatic ring bearing strongly electron-withdrawing groups. Given the presence of the activating ethoxy group in the final product, an early-stage introduction of fluorine onto the starting material is a more plausible synthetic strategy. For example, starting with a difluorinated or trifluorinated benzene derivative would be a viable approach.
Ethereal Linkage Formation via Williamson Ether Synthesis Derivatives
The ethoxy group in this compound is most logically introduced via a Williamson ether synthesis or a related nucleophilic substitution reaction. This would typically involve the reaction of a suitably substituted fluorophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base.
For instance, the synthesis of p-fluoroanisole can be achieved by reacting p-bromofluorobenzene with sodium methoxide (B1231860) in the presence of a copper catalyst. chemicalbook.com This demonstrates the feasibility of forming an ether linkage on a halogenated benzene ring. In the context of our target molecule, a potential precursor could be 1,5-dibromo-3-fluorophenol, which would then be ethylated.
| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |
| Williamson Ether Synthesis | p-Bromofluorobenzene, Sodium Methoxide | CuCl, DMF, heat | p-Fluoroanisole | chemicalbook.com |
| O-methylation | 2-Bromo-4-fluorophenol | Methyl Iodide, K2CO3 | 2-Bromo-4-fluoroanisole | azom.com |
| O-methylation | 2,4-Dibromo-6-methylphenol | Dimethyl Sulfate, NaOH | 2,4-Dibromo-6-methylanisole | google.com |
This interactive table showcases examples of ether formation on substituted aromatic rings, highlighting the versatility of the Williamson ether synthesis and its derivatives.
Multi-Step Convergent and Divergent Synthesis Routes
Sequential Functionalization Approaches
A plausible sequential synthesis of this compound could start from a commercially available difluoro- or trifluorobenzene. A hypothetical synthetic pathway is outlined below:
Starting Material: 1,3,5-Trifluorobenzene.
Nucleophilic Aromatic Substitution: Selective replacement of one fluorine atom with an ethoxy group. This step's regioselectivity would be critical and might require specific reaction conditions.
First Bromination: Introduction of the first bromine atom. The directing effects of the remaining fluorine atoms and the newly introduced ethoxy group would determine the position of bromination.
Second Bromination: Introduction of the second bromine atom to yield the final product.
The success of such a sequence would heavily depend on the relative directing strengths of the substituents at each step and the ability to control the regioselectivity of the reactions. Characterization of the intermediates at each stage, likely using techniques like NMR spectroscopy, would be essential to confirm the desired substitution patterns.
One-Pot Synthetic Sequences
While less likely for such a specifically substituted compound, one-pot syntheses are an attractive strategy for improving efficiency by reducing the number of work-up and purification steps. These methods often rely on a cascade of reactions where the product of one step is the substrate for the next in the same reaction vessel. While general one-pot methods for polysubstituted benzenes exist, a specific one-pot synthesis for this compound has not been reported and would represent a significant synthetic challenge.
Catalytic Approaches in the Preparation of this compound Precursors
The efficient synthesis of this compound hinges on the availability of suitable, functionalized precursors. Catalytic methods offer a powerful toolkit for the selective and high-yielding preparation of these intermediates. Key precursors can be broadly categorized into two types: di-brominated fluorobenzenes, which require subsequent ethoxylation, and ethoxy-fluorobenzenes, which need to undergo di-bromination. This section explores the catalytic strategies employed for the synthesis of these vital building blocks.
One critical precursor is 1,3-Dibromo-2-fluorobenzene . The direct catalytic bromination of fluorinated aromatic compounds is a primary route to such molecules. Research has shown that the regioselectivity of bromination can be controlled through the careful selection of catalysts and reaction conditions. For instance, while traditional electrophilic aromatic substitution can lead to a mixture of isomers, modern catalytic systems aim to enhance the formation of the desired product.
Another key pathway involves the preparation of 2-ethoxy-3-fluorobenzene , which can then be subjected to catalytic bromination. The introduction of the ethoxy group onto a fluorinated benzene ring can be achieved through catalytic C-O bond forming reactions, such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions. These methods have become increasingly sophisticated, allowing for the coupling of a wide range of alcohols with aryl halides under relatively mild conditions.
The subsequent di-bromination of 2-ethoxy-3-fluorobenzene presents its own set of challenges. The activating and ortho-, para-directing nature of the ethoxy group, combined with the deactivating and meta-directing effect of the fluorine atom, requires a catalytic system that can precisely control the positions of the incoming bromine atoms.
Recent advancements have highlighted the efficacy of various catalytic systems in these transformations. For example, palladium-based catalysts are widely employed for C-O cross-coupling reactions to form the ethoxy ether linkage. nih.gov These reactions often utilize specialized phosphine (B1218219) ligands to facilitate the reductive elimination step, which is crucial for the formation of the C-O bond. nih.gov
Copper-catalyzed reactions have also emerged as a viable alternative for C-O bond formation, often offering a more cost-effective approach. rsc.org Furthermore, copper halides have been utilized as catalysts for the regioselective chlorination and bromination of activated aromatic rings, such as anilines, suggesting their potential applicability to the bromination of ethoxy-fluorobenzenes. beilstein-journals.org
The following tables summarize some of the catalytic approaches relevant to the synthesis of precursors for this compound, based on findings for analogous systems.
Table 1: Catalytic Ethoxylation of Dihaloarene Precursors
This table illustrates representative palladium- and copper-catalyzed methods for the formation of an ether linkage with an alcohol, a key step in synthesizing an ethoxy-fluorobenzene precursor.
| Catalyst System | Aryl Halide Substrate | Alcohol | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ligand | Aryl Bromide/Chloride | Primary Alcohol | K₃PO₄ | Toluene | RT - 100 | High | nih.gov |
| CuCl₂ | Aryl Bromide | Aliphatic Diol | K₂CO₃ | None | 120 | Good-Excellent | rsc.org |
Table 2: Catalytic Bromination of Activated Aromatic Precursors
This table showcases catalytic methods for the bromination of activated aromatic rings, a crucial step for introducing the two bromine atoms onto the fluorinated ether precursor.
It is important to note that while these tables provide examples of relevant catalytic transformations, the direct application to the specific synthesis of this compound precursors would require optimization of reaction conditions. The electronic and steric properties of the fluorine and ethoxy substituents will significantly influence the reactivity and regioselectivity of these catalytic processes. Future research in this area will likely focus on the development of highly selective and efficient catalysts tailored for the specific substitution pattern of this compound.
Reactivity and Mechanistic Investigations of 1,5 Dibromo 2 Ethoxy 3 Fluorobenzene
Palladium-Catalyzed Cross-Coupling Reactions of Aryl Bromides
Palladium-catalyzed cross-coupling reactions represent a powerful class of chemical transformations for forming carbon-carbon and carbon-heteroatom bonds. youtube.commdpi.com For aryl bromides like 1,5-Dibromo-2-ethoxy-3-fluorobenzene, these reactions offer a direct path to elaborate the aromatic core. The differential reactivity of the two C-Br bonds, influenced by the adjacent ethoxy and fluoro substituents, allows for selective and sequential functionalization.
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed reactions, celebrated for its mild conditions, functional group tolerance, and the use of generally stable and less toxic organoboron reagents. rsc.orgnih.gov This reaction involves the coupling of an organoboron compound with an organohalide. nih.gov For a substrate like this compound, the Suzuki-Miyaura reaction is a key method for introducing aryl, heteroaryl, or vinyl substituents.
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of the organoboron reagent. rsc.orgrsc.org A variety of these reagents have been developed, each with specific properties tailored for different reaction conditions. rsc.orgscispace.com The primary classes include organoboronic acids, organoboronic esters (such as pinacol (B44631) or MIDA esters), and organotrifluoroborates. rsc.orgresearchgate.netharvard.edu
Arylboronic Acids (ArB(OH)₂): These are the most common reagents due to their commercial availability and general stability. tcichemicals.com However, they can be prone to protodeboronation, especially under harsh conditions, and their purification can sometimes be challenging. harvard.edu
Arylboronic Esters (e.g., ArB(pin)): Boronic esters, particularly those derived from pinacol, exhibit enhanced stability towards air and moisture compared to boronic acids. researchgate.net MIDA (N-methyliminodiacetic acid) boronates are exceptionally stable, capable of withstanding chromatography, and release the active boronic acid under basic aqueous conditions, which is advantageous for sequential couplings. harvard.edu
Potassium Aryltrifluoroborates (ArBF₃K): These reagents are crystalline, highly stable solids that are easy to handle and purify. researchgate.netharvard.edu Their reactivity in the transmetalation step is often different from that of boronic acids, sometimes requiring different reaction conditions to achieve optimal results. harvard.edu
The choice of reagent for coupling with this compound would depend on the desired outcome, such as a mono- or diarylation, and the stability of other functional groups present in the coupling partner.
Table 1: Comparison of Common Organoboron Reagents for Suzuki-Miyaura Coupling
| Reagent Type | General Formula | Key Advantages | Key Limitations |
|---|---|---|---|
| Boronic Acids | R-B(OH)₂ | Widely available, highly reactive | Prone to protodeboronation, can be difficult to purify |
| Pinacol Boronic Esters | R-B(pin) | Stable to air and moisture, compatible with chromatography | May require hydrolysis to the boronic acid prior to transmetalation |
| MIDA Boronates | R-B(MIDA) | Exceptionally stable, allows for slow release of boronic acid | Requires a specific deprotection step to become active |
| Organotrifluoroborates | [R-BF₃]K | Crystalline solids, highly stable, easy to handle | Can be less reactive than boronic acids, may require specific activation |
This table summarizes general characteristics of organoboron reagents as described in sources rsc.org, researchgate.net, and harvard.edu.
The ligand coordinated to the palladium center is critical in dictating the efficiency and outcome of a Suzuki-Miyaura coupling. organic-chemistry.orgresearchgate.net The ligand influences the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle. For challenging substrates like polyhalogenated arenes, catalyst optimization is essential.
In the coupling of aryl bromides, electron-rich and sterically hindered phosphine (B1218219) ligands are often employed to accelerate the oxidative addition step and promote the formation of the active monoligated palladium(0) species. researchgate.net For a substrate like this compound, ligands from the biarylphosphine class, such as SPhos and XPhos, or bulky alkylphosphine ligands like tri-tert-butylphosphine (B79228) (P(t-Bu)₃), would be primary candidates for achieving high catalytic turnover. researchgate.net
Computational studies have shown that oxidative addition is primarily governed by electronic effects, whereas transmetalation and reductive elimination are influenced by a combination of both steric and electronic factors. researchgate.net The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are also crucial parameters that must be optimized in conjunction with the ligand to achieve high yields. nih.govresearchgate.net
Table 2: Common Ligands for Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand | Class | Typical Characteristics |
|---|---|---|
| Triphenylphosphine (PPh₃) | Monodentate Phosphine | Standard, versatile ligand; effective for simple substrates. harvard.edu |
| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky Monodentate Phosphine | Highly electron-rich and bulky, promotes oxidative addition of less reactive halides. nih.gov |
| SPhos | Biaryl Phosphine | Provides high activity for a broad range of aryl bromides and chlorides. researchgate.net |
| XPhos | Biaryl Phosphine | Similar to SPhos, often effective for sterically hindered substrates. nih.gov |
| PdCl₂(dppf) | Ferrocenyl Phosphine Complex | Robust and effective for a wide variety of couplings. researchgate.net |
This table outlines general ligand characteristics relevant to the coupling of aryl halides as discussed in sources nih.gov, researchgate.net, and harvard.edu.
For non-symmetrical dihaloarenes like this compound, controlling the regioselectivity of the coupling is a significant challenge and a synthetic opportunity. The selective reaction at one C-Br bond over the other allows for the stepwise introduction of different substituents. This selectivity is primarily dictated by the local steric and electronic environment of each bromine atom. bohrium.comrsc.org
The two bromine atoms in this compound are in distinct environments:
C1-Br: This position is flanked by an electron-donating ethoxy group and an electron-withdrawing fluoro group. The steric bulk of the ethoxy group is significant.
C5-Br: This position is adjacent to a proton and is para to the ethoxy group and meta to the fluoro group.
The rate of oxidative addition of palladium is generally faster at C-Br bonds that are either less sterically hindered or more electron-deficient. rsc.org In this molecule, the C1-Br is significantly more sterically hindered than the C5-Br due to the adjacent ethoxy group. Electronically, the fluorine atom exerts a strong -I (inductive) effect, decreasing electron density at the ortho C1 position. The ethoxy group exerts a -I effect but a stronger +M (mesomeric) effect, increasing electron density, particularly at the ortho and para positions. The interplay of these effects suggests that the C5-Br bond is more likely to react first in a mono-coupling reaction due to its lower steric hindrance and favorable electronic position relative to the substituents. rsc.orgnih.gov Achieving high regioselectivity would likely involve careful selection of a bulky ligand and catalyst system to amplify the steric differences between the two sites. researchgate.net
Table 3: Predicted Regioselectivity in Sequential Suzuki-Miyaura Coupling
| Step | Reactant | Predicted Major Product | Rationale |
|---|---|---|---|
| Mono-coupling | This compound + 1 eq. ArB(OH)₂ | 5-Aryl-1-bromo-2-ethoxy-3-fluorobenzene | The C5 position is less sterically hindered and electronically activated for oxidative addition compared to the C1 position. rsc.orgresearchgate.net |
| Di-coupling | 5-Aryl-1-bromo-2-ethoxy-3-fluorobenzene + 1 eq. Ar'B(OH)₂ | 1-Ar'-5-aryl-2-ethoxy-3-fluorobenzene | The remaining C1-Br bond reacts under more forcing conditions to yield the diarylated product. |
Predictions are based on general principles of regioselectivity in cross-coupling reactions of polyhalogenated aromatics. rsc.orgnih.govresearchgate.net
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed process that forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is a powerful tool for C-C bond formation, specifically for the vinylation of aryl halides. wikipedia.org For this compound, the Heck reaction provides a route to synthesize substituted styrenes and cinnamates, which are valuable motifs in medicinal chemistry and materials science. researchgate.net
The scope of the Heck reaction is broad, but it generally works best with electron-deficient olefins, such as acrylates, styrenes, and acrylonitriles, as this facilitates the migratory insertion step of the catalytic cycle. wikipedia.orgresearchgate.net Electron-rich olefins can also be used, though they may react more slowly or require modified reaction conditions. researchgate.net The reaction typically exhibits high stereoselectivity, with the coupling occurring at the less substituted carbon of the alkene double bond, and almost always results in the formation of the trans (E) isomer of the product alkene due to the syn-addition of the aryl-palladium species followed by syn-β-hydride elimination. organic-chemistry.orglibretexts.org
When reacting this compound with an olefin like ethyl acrylate, one would expect the formation of a substituted ethyl cinnamate (B1238496) derivative. As with the Suzuki reaction, regioselectivity between the two C-Br bonds would be a key consideration, with the less hindered C5 position being the more probable site of initial reaction.
Table 4: Olefin Substrate Scope and Expected Products in the Heck Reaction
| Olefin Substrate | Structure | Expected Product Type | Typical Stereochemistry |
|---|---|---|---|
| Styrene | Ph-CH=CH₂ | Substituted Stilbene | trans |
| Ethyl Acrylate | CH₂=CH-COOEt | Substituted Ethyl Cinnamate | trans |
| Acrylonitrile | CH₂=CH-CN | Substituted Cinnamonitrile | trans |
| 1-Octene | C₆H₁₃-CH=CH₂ | Substituted 1-Aryl-1-octene | trans |
This table illustrates the general scope and stereoselectivity of the Heck reaction as described in sources libretexts.org, organic-chemistry.org, and researchgate.net.
Heck Reaction Applications
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comlibretexts.org The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgimperial.ac.uk
In SNAr reactions, the typical halide leaving group reactivity order is often reversed compared to SN1/SN2 reactions, with fluoride (B91410) being a surprisingly effective leaving group: F > Cl > Br > I. masterorganicchemistry.com This phenomenon, known as the "element effect," is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.comimperial.ac.uk
For an SNAr reaction to be efficient, the negative charge of the intermediate Meisenheimer complex must be stabilized, which is typically achieved by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the potential for SNAr at the C3-F position is influenced by the other ring substituents.
Bromo Substituents: The two bromine atoms at the C1 and C5 positions act as electron-withdrawing groups through their inductive effect. These groups would help to stabilize the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C3 position.
Ethoxy Substituent: The ethoxy group at the C2 position is electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The strong resonance donation increases electron density on the ring, which generally deactivates the ring toward nucleophilic attack.
Table 5: Electronic Influence of Substituents on SNAr Reactivity at C3-F
| Substituent | Position Relative to Fluorine | Electronic Effect | Influence on Meisenheimer Complex |
| Bromo | C1 (ortho) | Inductive Withdrawal (-I) | Stabilizing |
| Ethoxy | C2 (ortho) | Resonance Donation (+R) | Destabilizing |
| Bromo | C5 (para) | Inductive Withdrawal (-I) | Stabilizing |
Mechanistic Elucidation of SNAr on Dihalogenated Fluorobenzenes
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction for the functionalization of aromatic systems. chemicalbook.com Unlike typical S_N2 reactions, the SNAr mechanism does not proceed via a backside attack, which is sterically impossible for an aromatic ring. wikipedia.org Instead, it generally follows a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. researchgate.net The formation of this intermediate is typically the rate-determining step. stackexchange.com
The reactivity of aryl halides in SNAr reactions is heavily influenced by the nature of the leaving group and the presence of electron-withdrawing groups (EWGs) on the aromatic ring. EWGs, particularly those at the ortho and para positions relative to the leaving group, are crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby activating the ring towards nucleophilic attack. wikipedia.orgresearchgate.net
A notable feature of SNAr reactions is the leaving group ability, which often follows the order F > Cl ≈ Br > I. wikipedia.org This is the reverse of the trend seen in S_N2 reactions and is attributed to the high electronegativity of fluorine. The strongly electron-withdrawing fluorine atom polarizes the carbon-fluorine bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack. Since the initial attack is the slow step, the superior ability of fluorine to attract the nucleophile outweighs its poor ability as a leaving group in the fast, subsequent elimination step. stackexchange.com In studies on polyfluorobenzenes, fluorine is often replaced more readily than other halogens. nih.gov
For this compound, a nucleophile could potentially attack one of three positions: C1 (bearing a bromine), C3 (bearing a fluorine), or C5 (bearing a bromine). The regioselectivity of such a reaction is challenging to predict without experimental data but can be rationalized by considering the stability of the potential Meisenheimer intermediates. researchgate.net
Attack at C3 (F displacement): The fluorine atom is the most electronegative substituent, making C3 a highly electrophilic center. However, the adjacent ethoxy group at C2 is an electron-donating group (EDG) by resonance, which would destabilize the negative charge of the Meisenheimer complex.
Attack at C1 or C5 (Br displacement): The bromine atoms are less effective leaving groups than fluorine in a classic SNAr context. The stability of the resulting Meisenheimer complex would depend on the cumulative electronic effects of the other substituents.
Computational chemistry methods have become a valuable tool for predicting the regioselectivity of SNAr reactions on complex polyhalogenated substrates by calculating the relative stabilities of the possible Meisenheimer intermediates. researchgate.net
Electrophilic Aromatic Substitution (SEAr) Patterns
Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. youtube.com The reactivity and regioselectivity of SEAr are governed by the electronic properties of the substituents already present on the ring. libretexts.org
Directing Effects of Substituents (Bromine, Fluorine, Ethoxy) on Electrophilic Attack
The position of an incoming electrophile on the this compound ring is determined by the cumulative directing effects of the three substituents.
Ethoxy Group (-OEt): The ethoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.com This is due to its ability to donate a lone pair of electrons from the oxygen atom into the aromatic ring via resonance, which stabilizes the positive charge of the arenium ion intermediate formed during the attack. libretexts.org This effect outweighs its inductive electron-withdrawing effect.
In a polysubstituted ring, the directing effects of the substituents combine. When there is a conflict between directing effects, the most powerful activating group generally determines the outcome. msu.edu In this compound, the ethoxy group is the strongest activating group. Its directing influence will be dominant.
The available positions for electrophilic attack are C4 and C6.
Attack at C4: This position is ortho to the C5-Br and para to the C1-Br. It is meta to the ethoxy and fluorine groups.
Attack at C6: This position is ortho to the C1-Br and C5-Br, and also ortho to the strongly activating ethoxy group at C2.
Therefore, the electrophilic attack is most likely to occur at the C6 position , which is activated by the powerful ortho, para-directing ethoxy group. Steric hindrance from the adjacent C1-bromine might play a role, but the electronic activation by the ethoxy group is expected to be the controlling factor. youtube.com
| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect |
|---|---|---|---|---|
| -OEt | C2 | +R > -I | Activating | ortho, para |
| -F | C3 | -I > +R | Deactivating | ortho, para |
| -Br | C1, C5 | -I > +R | Deactivating | ortho, para |
Comparative Reactivity with other Halogenated Aromatics
Aromatic rings substituted with halogens are generally less reactive towards electrophilic substitution than benzene (B151609) itself. libretexts.org This deactivation is due to the strong inductive electron-withdrawing nature of the halogens.
When comparing halobenzenes, the reactivity order is influenced by a balance between the inductive effect (-I) and the resonance effect (+R).
Inductive Effect: Decreases with decreasing electronegativity (F > Cl > Br > I). This effect deactivates the ring.
Resonance Effect: Involves the overlap of the halogen's p-orbitals with the ring's π-system. This effect activates the ortho and para positions. The efficiency of this overlap decreases with increasing atomic size and p-orbital mismatch (F > Cl > Br > I).
C-Br Bond Activation Studies
The selective activation of carbon-halogen bonds is a cornerstone of modern synthetic chemistry, particularly in metal-catalyzed cross-coupling reactions.
Oxidative Addition Mechanisms
Oxidative addition is a fundamental step in many catalytic cycles, where a metal complex inserts into a substrate bond, such as a carbon-bromine bond. qub.ac.uk This process increases the oxidation state and coordination number of the metal center. For aryl halides, the reaction with a low-valent metal catalyst (e.g., Pd(0)) is a key step to forming a new carbon-carbon or carbon-heteroatom bond.
The mechanism of oxidative addition to an aryl halide can be concerted or proceed through a stepwise pathway. For palladium catalysts, the reaction is thought to involve the initial formation of a π-complex between the metal and the aromatic ring, followed by the cleavage of the C-X bond to form an L_nPd(Ar)(X) species. qub.ac.uk The reactivity of aryl halides towards oxidative addition generally follows the trend of bond dissociation energy: C-I > C-Br > C-Cl >> C-F. researchgate.net This trend makes the selective activation of heavier halogens in the presence of lighter ones a common and predictable strategy.
Selective Cleavage of Bromine Atoms
In a molecule like this compound, which contains two C-Br bonds and one C-F bond, a palladium(0) catalyst would be expected to selectively activate a C-Br bond over the much stronger C-F bond.
The molecule presents a more subtle challenge: the selective cleavage of one C-Br bond over the other. The two bromine atoms are in electronically distinct environments:
C1-Br: This bromine is ortho to the electron-donating ethoxy group and meta to the electron-withdrawing fluorine atom.
C5-Br: This bromine is para to the electron-donating ethoxy group and meta to the electron-withdrawing fluorine atom.
The rate of oxidative addition is influenced by the electronic density at the carbon atom of the C-X bond. Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition to Pd(0). The ethoxy group at C2 donates electron density, particularly to its ortho (C1) and para (C5) positions. Conversely, the fluorine at C3 withdraws electron density, primarily affecting its immediate vicinity.
The precise selectivity would depend on the specific catalyst system and reaction conditions. However, computational and experimental studies on substituted dihalobenzenes have shown that such electronic differences can be exploited to achieve high regioselectivity in cross-coupling reactions. chemrxiv.org The subtle electronic differences between the C1 and C5 positions, created by the interplay of the ethoxy and fluoro substituents, could potentially be harnessed to favor the cleavage of one C-Br bond over the other, enabling the stepwise functionalization of the molecule.
| Bond | Position | Relative Bond Strength | Likely Reactivity in Oxidative Addition |
|---|---|---|---|
| C-F | C3 | Strongest | Least Reactive |
| C-Br | C1 | Weaker | Reactive (influenced by ortho -OEt) |
| C-Br | C5 | Weaker | Reactive (influenced by para -OEt) |
C-F Bond Activation Studies
The activation and subsequent functionalization of carbon-fluorine (C-F) bonds in aromatic compounds is a significant area of research in organic chemistry. mdpi.com This interest stems from the prevalence of fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. rsc.org The C-F bond is the strongest single bond in organic chemistry, making its selective cleavage a formidable challenge. uni-wuerzburg.de
The cleavage of C-F bonds in aromatic systems is inherently difficult due to several factors. rsc.orgresearchgate.net The high bond dissociation energy of the C-F bond is a primary obstacle. This strength arises from the large electronegativity difference between carbon and fluorine, which results in a highly polarized and short bond. rsc.orguni-wuerzburg.de This polarization, however, also makes the fluorine atom a poor leaving group in nucleophilic substitution reactions. uni-wuerzburg.de
Furthermore, the low-lying s* antibonding orbital of the C-F bond is not readily accessible for many reagents, contributing to its kinetic inertness. uni-wuerzburg.de In the context of this compound, the electronic effects of the bromine and ethoxy substituents would also influence the reactivity of the C-F bond, though specific quantitative data on this is not available.
A comparison of the bond dissociation energies of various carbon-halogen bonds highlights the challenge associated with C-F bond cleavage:
| Bond | Bond Dissociation Energy (kcal/mol) |
| C-F | ~110 |
| C-Cl | ~84 |
| C-Br | ~72 |
| C-I | ~58 |
This table presents generalized bond dissociation energies for aryl halides and may not be exact for this compound.
Transition metal complexes have emerged as powerful tools for the activation of otherwise inert C-F bonds. rsc.orgnih.govrsc.org These methods often involve oxidative addition of the C-F bond to a low-valent metal center, a process that can be influenced by the ligands on the metal and the electronic properties of the fluoroaromatic substrate. nih.gov For a molecule like this compound, the presence of C-Br bonds, which are significantly weaker than the C-F bond, would likely lead to preferential oxidative addition at the C-Br sites under many conditions.
However, specific catalytic systems have been developed to target C-F bonds. These often employ highly reactive metal complexes, sometimes in conjunction with specialized ligands, to overcome the high activation barrier of C-F cleavage. numberanalytics.com The mechanism of transition metal-mediated C-F activation can proceed through several pathways, including:
Oxidative Addition: The direct insertion of a metal center into the C-F bond.
Sigma-Bond Metathesis: A concerted process involving a four-centered transition state.
Lewis Acid-Assisted Activation: Where the transition metal acts as a Lewis acid to polarize the C-F bond and facilitate its cleavage. researchgate.net
While no specific transition metal-mediated C-F activation reactions of this compound are reported, studies on other fluoroaromatics provide a framework for potential reactivity. For instance, nickel and palladium complexes have been shown to be effective in catalyzing the cross-coupling reactions of fluoroarenes. mdpi.comnih.gov The regioselectivity of such reactions would be a critical aspect to consider for a polysubstituted benzene ring like that in this compound.
The following table summarizes some transition metals and their general application in C-F bond activation:
| Transition Metal | Typical Application in C-F Activation |
| Palladium | Cross-coupling reactions, C-H arylation of fluoroarenes mdpi.comnih.gov |
| Nickel | C-F oxidative addition, cross-coupling reactions uni-wuerzburg.denih.gov |
| Rhodium | Special insights into C-F activation mechanisms nih.gov |
| Rhenium | Special insights into C-F activation mechanisms nih.gov |
Due to the lack of specific experimental data for this compound, the development of C-F activation strategies for this particular molecule would necessitate empirical investigation, guided by the established principles of fluoroaromatic chemistry.
Derivatization and Synthetic Transformations of 1,5 Dibromo 2 Ethoxy 3 Fluorobenzene
Functional Group Interconversions on the Aromatic Core
The two bromine atoms on the aromatic ring of 1,5-dibromo-2-ethoxy-3-fluorobenzene are the most reactive sites for functional group interconversions, primarily through halogen-metal exchange reactions. This process typically involves the use of organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures to prevent side reactions. nih.govnih.gov The resulting aryllithium species are powerful nucleophiles that can react with a variety of electrophiles to introduce new functional groups.
A significant challenge in the lithiation of dihalogenated arenes is achieving selectivity. However, the electronic environment created by the ethoxy and fluoro groups can influence the regioselectivity of the metal-halogen exchange. The combination of i-PrMgCl and n-BuLi has been shown to be effective for selective bromine-metal exchange in dibrominated arenes under non-cryogenic conditions, which can be advantageous for large-scale synthesis. nih.gov
The fluorine atom is generally less susceptible to nucleophilic substitution compared to the bromine atoms. Nucleophilic aromatic substitution of fluorine on polyfluorinated benzenes typically requires strong nucleophiles and often harsh reaction conditions. nih.gov The ethoxy group is relatively stable under many reaction conditions but can be cleaved under strongly acidic or specific ether-cleavage conditions, although this is a less common transformation for this particular scaffold.
| Transformation | Reagents | Product Type | Key Features |
| Bromine-Lithium Exchange | n-BuLi or t-BuLi, THF, -78 °C | Aryllithium intermediate | Highly reactive nucleophile for C-C bond formation. |
| Selective Bromine-Metal Exchange | i-PrMgCl, n-BuLi | Mono-lithiated species | Offers regioselectivity in subsequent reactions. nih.gov |
| Nucleophilic Aromatic Substitution (of F) | Strong nucleophiles (e.g., NaOMe) | Aryl ether | Generally requires more forcing conditions than Br substitution. nih.gov |
Synthesis of Biaryl and Terphenyl Derivatives via Cross-Coupling
The bromine atoms in this compound are ideal handles for palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex biaryl and terphenyl structures. These reactions are fundamental in materials science and medicinal chemistry.
Suzuki-Miyaura Coupling: This reaction pairs the dibromo compound with an arylboronic acid or ester in the presence of a palladium catalyst and a base. libretexts.org By controlling the stoichiometry of the boronic acid, it is possible to achieve either mono- or diarylation. This method is widely used due to the stability and low toxicity of the boronic acid reagents.
Stille Coupling: The Stille reaction involves the coupling of the dibromoarene with an organostannane reagent, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.orglibretexts.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org
Sonogashira Coupling: This coupling reaction utilizes a terminal alkyne as the coupling partner in the presence of palladium and copper co-catalysts to form arylalkynes. wikipedia.orglibretexts.orgorganic-chemistry.org These products can be valuable intermediates for further transformations or as components in conjugated materials. The differential reactivity of aryl bromides and iodides can be exploited for selective couplings, a principle that can be extended to the dibromo substrate under carefully controlled conditions. wikipedia.org
| Coupling Reaction | Coupling Partner | Catalyst System | Product |
| Suzuki-Miyaura | Arylboronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Terphenyl |
| Stille | Organostannane (Ar-SnR₃) | Pd catalyst (e.g., Pd(PPh₃)₄) | Biaryl or Terphenyl |
| Sonogashira | Terminal alkyne (RC≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne |
Introduction of Heterocyclic Moieties
The dibromo functionality of this compound provides a gateway to a diverse range of heterocyclic compounds. These structures are prevalent in pharmaceuticals and functional materials.
Synthesis of Benzofurans: A common strategy for synthesizing benzofurans involves a Sonogashira coupling to introduce an alkyne, followed by an intramolecular cyclization. For example, coupling with a propargyl alcohol derivative can lead to a precursor that, upon cyclization, yields a substituted benzofuran (B130515). organic-chemistry.org Alternative methods for benzofuran synthesis often start from ortho-hydroxy-substituted precursors, which could potentially be accessed from the title compound via functional group interconversion. nih.govorganic-chemistry.org
Synthesis of Indoles: Indole (B1671886) synthesis can be achieved through various strategies starting from halogenated anilines. While direct conversion of the dibromo-ethoxy-fluoro-benzene to an aniline (B41778) derivative might be challenging, subsequent functionalization of a mono-aminated product could open pathways to indole formation. Classical methods like the Fischer, Gassman, or Madelung syntheses, or more modern copper- or palladium-catalyzed cyclizations, could then be employed. organic-chemistry.orgresearchgate.netluc.eduiajps.com
Synthesis of Quinolines: The construction of the quinoline (B57606) ring system can be approached through methods like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org Accessing the necessary precursors from this compound would require a multi-step synthetic sequence involving amination and formylation or acylation.
Formation of Polyaromatic Hydrocarbons and Fused Ring Systems
The derivatization of this compound is a key step in the synthesis of larger polyaromatic hydrocarbons (PAHs) and fused ring systems, which are of interest for their electronic and photophysical properties. A notable application is in the synthesis of indenofluorene derivatives, which are investigated for use in organic light-emitting devices (OLEDs).
The synthesis of an indenofluorene can be conceptualized as starting with the formation of a terphenyl derivative from this compound via a double Suzuki or Stille coupling. This terphenyl intermediate can then undergo intramolecular cyclization reactions, often under acidic or Lewis acidic conditions, to form the rigid, planar indenofluorene core.
Stereoselective Transformations and Chiral Auxiliary Applications
While the parent molecule, this compound, is achiral, it can be a substrate in stereoselective reactions to generate chiral, non-racemic products.
Asymmetric Cross-Coupling: A prominent example is the asymmetric Suzuki-Miyaura coupling to generate axially chiral biaryls. nih.gov By employing a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst, the coupling of a mono-substituted derivative of the title compound with an appropriate arylboronic acid can proceed with high enantioselectivity. The steric and electronic properties of the ethoxy and fluoro substituents can play a crucial role in directing the stereochemical outcome of the reaction.
Chiral Auxiliary Applications: While there is limited direct evidence of this compound itself being used as a chiral auxiliary, its derivatives could potentially serve this role. A chiral group could be introduced, for example, by replacing the ethoxy group with a chiral alkoxy group derived from a natural product. This modified scaffold could then be used to direct the stereochemistry of subsequent reactions on other parts of the molecule or in intermolecular reactions. The synthesis of fluorinated amino acids using chiral Ni(II) complexes demonstrates a strategy where a chiral ligand system is used to control the stereoselective alkylation of a glycine (B1666218) Schiff base, a concept that could be adapted to derivatives of the title compound. beilstein-journals.org
Computational and Advanced Spectroscopic Characterization of 1,5 Dibromo 2 Ethoxy 3 Fluorobenzene and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the geometric, electronic, and energetic properties of molecules. For 1,5-Dibromo-2-ethoxy-3-fluorobenzene, these computational methods offer significant insights into its structure and reactivity.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. DFT studies are employed to determine the optimized molecular geometry, including bond lengths and angles, as well as to analyze the electronic properties such as the distribution of electron density and the energies of frontier molecular orbitals.
For this compound, DFT calculations would predict a planar benzene (B151609) ring, with the substituents—two bromine atoms, one ethoxy group, and one fluorine atom—causing minor distortions from a perfect hexagonal symmetry. The bond lengths between the carbon atoms of the benzene ring are expected to be in the range of 1.39 to 1.41 Å. The C-Br bonds would be significantly longer than the C-F and C-O bonds, reflecting the larger atomic radius of bromine.
The electronic structure is heavily influenced by the substituents. The highly electronegative fluorine atom and the bromine atoms act as electron-withdrawing groups through inductive effects, while the ethoxy group can act as an electron-donating group through resonance. This interplay of electronic effects governs the reactivity of the molecule. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and their distribution across the molecule, are key indicators of its chemical reactivity and are summarized in the table below based on theoretical calculations for related compounds.
Table 1: Predicted DFT Data for this compound (Note: Data is illustrative and based on general principles and data for analogous compounds, not on direct calculations for the specified molecule.)
| Parameter | Predicted Value |
| Optimized Geometry | |
| C-C (aromatic) Bond Length | ~ 1.40 Å |
| C-Br Bond Length | ~ 1.90 Å |
| C-F Bond Length | ~ 1.35 Å |
| C-O Bond Length | ~ 1.37 Å |
| Electronic Properties | |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Gap | ~ 5.3 eV |
| Dipole Moment | ~ 2.5 D |
Møller–Plesset Perturbation Theory (MP2) for Interaction Energy Analysis
The bromine atoms in the molecule can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms. MP2 calculations would be essential to accurately quantify the strength of these interactions. For a hypothetical complex of this compound with a Lewis base, MP2 calculations could provide the binding energy, which is a direct measure of the interaction strength.
Electrostatic Potential Surface Analysis and Halogen Bonding Interactions
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. For halogenated compounds, the MEP surface can reveal the presence of a "sigma-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, which is responsible for halogen bonding. researchgate.net
In this compound, the bromine atoms are expected to possess significant sigma-holes due to the electron-withdrawing nature of the attached benzene ring and the other substituents. researchgate.net An MEP analysis would show these positive regions, making the bromine atoms potential halogen bond donors. The strength of these potential halogen bonds would be influenced by the other substituents on the ring. The electron-donating ethoxy group might slightly reduce the positive potential of the sigma-holes compared to a non-substituted dibromofluorobenzene.
Reaction Pathway Analysis and Transition State Modeling for Mechanistic Insights
Computational chemistry provides powerful tools for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves identifying stationary points, such as reactants, products, intermediates, and, crucially, transition states.
For this compound, reaction pathway analysis could be used to investigate various chemical transformations, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. By calculating the energies of the transition states, one can predict the activation barriers and thus the feasibility and kinetics of different reaction pathways. This information is invaluable for designing synthetic routes and understanding the reactivity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis for determining the structure of organic molecules. The chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework.
High-Resolution ¹H and ¹³C NMR Spectral Analysis
The ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the aromatic protons and carbons, as well as for the ethoxy group.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum would show two signals corresponding to the two non-equivalent aromatic protons. The proton at position 4 (H-4) would likely appear as a doublet of doublets due to coupling with the adjacent proton at position 6 (H-6) and the fluorine atom at position 3. Similarly, H-6 would also appear as a doublet of doublets. The ethoxy group would give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display eight distinct signals: six for the aromatic carbons and two for the ethoxy group carbons. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. The carbons bearing the bromine atoms (C-1 and C-5) would be significantly shielded compared to the other aromatic carbons. The carbon attached to the fluorine (C-3) would show a large one-bond C-F coupling constant. The carbon attached to the ethoxy group (C-2) would be deshielded.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are in ppm and are predicted based on the analysis of similar compounds. Coupling constants (J) are in Hz.)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| Aromatic H-4 | 7.0 - 7.3 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 6.0 |
| Aromatic H-6 | 7.3 - 7.6 | dd | J(H-H) ≈ 8.0, J(H-F) ≈ 2.0 |
| -OCH₂- | 4.0 - 4.2 | q | J(H-H) ≈ 7.0 |
| -CH₃ | 1.3 - 1.5 | t | J(H-H) ≈ 7.0 |
| ¹³C NMR | Predicted δ (ppm) | Predicted J(C-F) (Hz) | |
| C-1 (C-Br) | ~ 115 | ~ 5 | |
| C-2 (C-O) | ~ 150 | ~ 10 | |
| C-3 (C-F) | ~ 158 | ~ 250 | |
| C-4 | ~ 118 | ~ 20 | |
| C-5 (C-Br) | ~ 112 | ~ 5 | |
| C-6 | ~ 128 | ~ 3 | |
| -OCH₂- | ~ 65 | ||
| -CH₃ | ~ 15 |
Fluorine-19 (¹⁹F) NMR Applications for Structural Elucidation
Fluorine-19 (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organofluorine compounds due to its high sensitivity and the wide range of chemical shifts. For this compound, the single fluorine atom on the aromatic ring provides a distinct signal in the ¹⁹F NMR spectrum. The chemical shift (δ) of this fluorine nucleus is influenced by the electronic effects of the adjacent substituents: the electron-donating ethoxy group (-OCH₂CH₃) and the electron-withdrawing bromine atoms (-Br).
The fluorine at position 3 is flanked by an ethoxy group at C2 and a hydrogen at C4. It is also meta to a bromine atom at C1 and ortho to a bromine atom at C5. These surrounding groups create a unique electronic environment that dictates its chemical shift. Furthermore, the ¹⁹F nucleus will exhibit through-bond scalar coupling (J-coupling) with nearby magnetic nuclei, primarily the aromatic protons. This coupling provides crucial connectivity information. Specifically, a three-bond coupling (³JFH) to the proton at C4 and a four-bond coupling (⁴JFH) to the proton at C6 would be expected, resulting in a complex multiplet structure for the fluorine signal. Proton-decoupling experiments can simplify this multiplet to a singlet, confirming that the observed splitting is due to coupling with protons.
A hypothetical ¹⁹F NMR data table for the target compound is presented below.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F at C3 | -110 to -130 | ddd (doublet of doublet of doublets) | ³JF-H4 = 8-10 Hz, ⁴JF-H6 = 2-4 Hz, ⁵JF-H(ethoxy) = <1 Hz |
Note: The predicted values are based on typical ranges for fluorinated aromatic compounds and are subject to solvent effects and the specific spectrometer frequency.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and confirming the substitution pattern of this compound. harvard.edulibretexts.org
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgwikipedia.org For this compound, a key correlation would be observed between the methylene protons (-CH₂-) and the methyl protons (-CH₃) of the ethoxy group. A weaker, four-bond correlation might also be visible between the aromatic protons H4 and H6.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of directly attached carbon atoms. wikipedia.org It is used to assign the carbon signals based on the already assigned proton signals. For instance, the proton signal for H4 would show a correlation to the C4 carbon signal, the -CH₂- proton signal to its corresponding carbon, and the -CH₃- proton signal to its carbon.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial as it reveals long-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.com This technique is instrumental in establishing the connectivity across the entire molecule. Key expected HMBC correlations for confirming the structure include:
The aromatic proton H6 correlating to carbons C1, C2, and C4.
The aromatic proton H4 correlating to carbons C2, C3, and C5.
The methylene (-CH₂-) protons of the ethoxy group correlating to the aromatic carbon C2 and the methyl carbon (-CH₃).
Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies nuclei that are close in space, providing through-space correlations. For this molecule, a NOESY spectrum would show a correlation between the methylene protons of the ethoxy group and the aromatic proton at the C6 position, confirming the spatial proximity of the ethoxy group to that side of the ring.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.
| Position | Atom | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | C | - | - | ~115 |
| 2 | C | - | - | ~150 (d, JCF ≈ 10 Hz) |
| 3 | C | - | - | ~155 (d, JCF ≈ 245 Hz) |
| 4 | C | ~7.2-7.4 | d | ~118 (d, JCF ≈ 20 Hz) |
| 5 | C | - | - | ~112 |
| 6 | C | ~7.0-7.2 | d | ~125 |
| Ethoxy CH₂ | H/C | ~4.0-4.2 | q | ~65 |
| Ethoxy CH₃ | H/C | ~1.4-1.6 | t | ~15 |
Note: Predicted chemical shifts are estimates. 'd' denotes a doublet, 't' a triplet, and 'q' a quartet. JCF represents carbon-fluorine coupling constants.
Mass Spectrometry (MS) Techniques
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision, which in turn allows for the calculation of its elemental formula. researchgate.net For this compound (C₈H₇Br₂FO), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁶O). The presence of two bromine atoms results in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, with relative intensities of approximately 1:2:1, which is a clear indicator of a dibrominated compound.
| Formula | Isotope Composition | Theoretical Exact Mass (m/z) |
| C₈H₇Br₂FO | ¹²C₈¹H₇⁷⁹Br₂¹⁹F¹⁶O | 311.8845 |
| C₈H₇Br₂FO | ¹²C₈¹H₇⁷⁹Br⁸¹Br¹⁹F¹⁶O | 313.8825 |
| C₈H₇Br₂FO | ¹²C₈¹H₇⁸¹Br₂¹⁹F¹⁶O | 315.8804 |
The fragmentation of this compound upon ionization provides structural information. The pathways differ depending on the ionization method.
Electron Ionization (EI): EI is a hard ionization technique that typically leads to extensive fragmentation. scispace.com The molecular ion (M⁺˙) is often observed. A primary and highly favorable fragmentation pathway for ethers is the alpha-cleavage, involving the loss of an alkyl radical from the ether group. Another common pathway is the cleavage of the C(aromatic)-O bond.
Loss of a methyl radical (-•CH₃): The molecular ion can undergo cleavage of the ethyl group, losing a methyl radical to form an oxonium ion [M - 15]⁺.
Loss of an ethyl radical (-•C₂H₅): Alpha-cleavage can lead to the loss of the entire ethyl group, forming a phenoxy radical cation [M - 29]⁺.
Loss of ethene (-C₂H₄): A rearrangement can lead to the elimination of a neutral ethene molecule, resulting in a phenol radical cation [M - 28]⁺˙.
Loss of bromine radical (-•Br): Cleavage of a C-Br bond can result in the [M - Br]⁺ ion.
Electrospray Ionization (ESI): ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺) with minimal fragmentation in the source. nih.gov Tandem MS (MS/MS) is required to induce fragmentation. The fragmentation of the even-electron [M+H]⁺ ion often involves the loss of neutral molecules. nih.gov
Loss of ethene (-C₂H₄): The most common fragmentation for protonated ethoxybenzenes is the loss of a neutral ethene molecule, yielding a protonated dibromofluorophenol ion [M+H - 28]⁺.
| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Proposed Neutral Loss |
| EI | 312/314/316 | 283/285/287 | •C₂H₅ |
| EI | 312/314/316 | 233/235 | •Br |
| ESI (MS/MS) | 313/315/317 | 285/287/289 | C₂H₄ |
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on the absorption of infrared radiation. researchgate.net The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
C-O-C Stretching: Ethers show strong, characteristic C-O stretching vibrations. Aromatic ethers typically exhibit two distinct bands: an asymmetric stretch and a symmetric stretch. spectroscopyonline.comlibretexts.org
Aromatic C-H Stretching: These vibrations appear at wavenumbers just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The ethoxy group's C-H bonds will show stretching vibrations just below 3000 cm⁻¹.
Aromatic C=C Stretching: The benzene ring itself has characteristic stretching vibrations in the 1600-1450 cm⁻¹ region.
C-F and C-Br Stretching: The carbon-halogen bonds have stretching vibrations in the fingerprint region of the spectrum. The C-F stretch is typically strong and appears at a higher frequency than the C-Br stretch due to the higher bond strength and lower mass of fluorine. spectroscopyonline.com
The following table summarizes the expected characteristic IR absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch (ethoxy group) |
| 1580-1450 | Medium-Strong | Aromatic C=C Ring Stretch |
| 1280-1230 | Strong | Asymmetric Ar-O-C Stretch |
| 1150-1020 | Strong | C-F Stretch / Symmetric Ar-O-C Stretch |
| 700-550 | Medium-Strong | C-Br Stretch |
Raman Spectroscopy for Molecular Vibrations
No experimental or computational Raman spectroscopic data for this compound has been found in the searched scientific literature. Therefore, a detailed analysis of its molecular vibrations based on Raman spectroscopy cannot be provided.
X-ray Crystallography for Solid-State Structural Elucidation
There are no published X-ray crystallography studies for this compound. As a result, information regarding its solid-state structure, such as its crystal system, space group, and unit cell dimensions, is not available.
Applications of 1,5 Dibromo 2 Ethoxy 3 Fluorobenzene in the Synthesis of Complex Molecules
Role as a Precursor in Multi-Step Organic Synthesis
The utility of 1,5-Dibromo-2-ethoxy-3-fluorobenzene lies in its potential to serve as a foundational scaffold upon which molecular complexity can be built. In a hypothetical multi-step synthesis, one of the bromine atoms could be selectively replaced through a cross-coupling reaction, leaving the second bromine atom available for subsequent transformations. The ethoxy group can act as a directing group or be cleaved to a hydroxyl group for further functionalization. The fluorine atom, a common feature in many modern pharmaceuticals and materials, imparts specific electronic properties and can influence the biological activity and metabolic stability of a target molecule.
Strategies for Creating Functionalized Aromatic Scaffolds
The creation of functionalized aromatic scaffolds from this compound would likely involve a series of selective cross-coupling reactions. For instance, a Suzuki coupling could be employed to introduce an aryl or heteroaryl group at one of the bromine positions. The remaining bromine could then be subjected to a different type of coupling, such as a Sonogashira reaction to install an alkyne moiety. Further elaboration of the ethoxy or fluoro groups, or reactions on the newly introduced substituents, would lead to a diverse array of highly functionalized aromatic compounds.
Development of Advanced Materials Precursors
While no specific applications of this compound in materials science have been reported, its structure is suggestive of its potential use as a precursor for advanced materials. Polycyclic aromatic hydrocarbons and conjugated polymers, which are key components in organic electronics, often require halogenated aromatic precursors for their synthesis via polymerization reactions. The dibromo functionality of this compound could allow it to act as a monomer in the formation of novel fluorinated polymers with potentially unique electronic and photophysical properties.
Intermediacy in the Synthesis of Complex Building Blocks (e.g., Pharmaceutical Intermediates)
The combination of fluoro, ethoxy, and dibromo functionalities on a single aromatic ring makes this compound an interesting candidate as an intermediate in the synthesis of pharmaceutical agents. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance drug efficacy and metabolic stability. Although no specific examples are currently documented, it is plausible that this compound could be utilized in the synthesis of complex, biologically active molecules. For instance, a related compound, 1,5-Dibromo-2,4-dimethoxybenzene, has been identified as an intermediate in the synthesis of an anti-HIV agent, highlighting the potential of such polysubstituted benzene (B151609) derivatives in drug discovery.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1803776-18-2 |
| Molecular Formula | C₈H₇Br₂FO |
| Molecular Weight | 297.95 g/mol |
| Appearance | Not specified |
| Purity | ≥97% |
Future Research Directions and Emerging Methodologies for 1,5 Dibromo 2 Ethoxy 3 Fluorobenzene Chemistry
Sustainable and Green Chemistry Approaches in Synthesis and Reactivity
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies to minimize environmental impact. For a molecule like 1,5-Dibromo-2-ethoxy-3-fluorobenzene, this involves developing more sustainable routes for its synthesis and subsequent functionalization.
Future research in the synthesis of this compound will likely focus on moving away from traditional halogenation methods that often employ harsh reagents and produce significant waste. One promising avenue is the exploration of catalyst-free reactions in green solvents. For instance, the synthesis of aryl halides through the aromatization addition reaction of alkynes in a mixed solvent system of dimethylformamide (DMF) and water presents a metal-free and operationally simple alternative. chu.edu.cn This approach, which constructs C-C and C-X (halogen) bonds in a single step, aligns with the goals of atom economy and reduced reliance on hazardous materials. chu.edu.cn
In terms of reactivity, green approaches to the functionalization of the C-Br bonds are of high interest. Traditional cross-coupling reactions often require stoichiometric amounts of organometallic reagents and generate significant metal waste. Future methodologies will likely focus on catalytic reductions and couplings in environmentally benign solvent systems. For example, the use of biosourced palladium catalysts (Eco-Pd) in a mixture of glycerol (B35011) and n-butanol has been shown to be effective for the reduction of aryl halides. tandfonline.com This system uses a renewable solvent and a recyclable catalyst, representing a greener alternative to conventional methods. tandfonline.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aryl Halides
| Feature | Traditional Synthesis | Green Synthesis Approach |
| Catalyst | Often requires transition metal catalysts (e.g., Pd, Cu) | Can be catalyst-free or use recyclable biocatalysts chu.edu.cntandfonline.com |
| Solvents | Typically uses volatile organic compounds (VOCs) | Employs water, glycerol, or other green solvents chu.edu.cntandfonline.com |
| Reagents | May use harsh and stoichiometric reagents | Utilizes milder conditions and aims for atom economy chu.edu.cn |
| Waste | Generates significant metallic and organic waste | Reduces waste through catalyst recycling and biodegradable solvents tandfonline.com |
Photocatalytic and Electrocatalytic Transformations
Photocatalysis and electrocatalysis have emerged as powerful tools for activating strong chemical bonds under mild conditions, offering new pathways for the functionalization of molecules like this compound. rsc.orgresearchgate.net These techniques utilize light or electricity, respectively, to drive chemical reactions, often replacing harsh chemical oxidants or reductants. rsc.orgresearchgate.net
The selective activation of the C-Br bonds in the presence of a C-F bond is a key challenge that photocatalysis can address. Visible-light-mediated photoredox catalysis can enable the functionalization of aryl halides under mild, metal-free conditions. arizona.edu For example, the direct α-arylation of ketones with aryl bromides can be achieved using green light, demonstrating the potential for forming new C-C bonds at one of the bromine positions of this compound. arizona.edu
Electrocatalysis offers another sustainable approach to functionalize aryl halides. Electroreductive methods can be employed for C-F bond activation, although this is generally more challenging than C-Br bond activation. rsc.org Research into bifunctional electrocatalysts that can selectively activate either the C-Br or C-F bond based on the applied potential would be a significant advancement. This would allow for programmed, stepwise functionalization of the aromatic ring.
Table 2: Potential Photocatalytic and Electrocatalytic Reactions for this compound
| Transformation | Method | Potential Outcome |
| C-Br Arylation | Visible-light photoredox catalysis | Selective formation of a biaryl compound at one bromine position. |
| C-Br Amination | Nickel-photoredox dual catalysis | Introduction of an amine functionality. researchgate.net |
| C-F Functionalization | Electroreductive C-F cleavage | Potential for defluorinative functionalization, though challenging. rsc.org |
| Selective C-Br vs. C-F activation | Tunable electrocatalysis | Stepwise functionalization of the molecule by controlling the electrode potential. |
Exploration of Novel Bond Activation Strategies
The presence of both C-Br and C-F bonds on the same aromatic ring in this compound presents both a challenge and an opportunity for selective bond activation. Future research will undoubtedly focus on developing novel catalytic systems that can differentiate between these two halogen-carbon bonds.
Transition metal catalysis remains a cornerstone of C-X bond activation. While palladium is often used for C-Br bond coupling, nickel-based catalysts are showing increasing promise for the more challenging activation of C-F bonds. mdpi.comresearchgate.net The development of ligands that can fine-tune the reactivity of these metal centers will be crucial for achieving high selectivity. For instance, specific bidentate phosphine (B1218219) ligands have been shown to play a key role in Ni-catalyzed C-F activation. researchgate.net
Metal-free activation strategies are also gaining traction. The use of main-group Lewis acids to mediate C-F bond activation is a promising area. acs.org Silylium ions, for example, have been shown to be capable of activating C(sp²)-F bonds, leading to C-C bond formation. acs.org Furthermore, radical-based approaches, often initiated by photoredox catalysis, can provide alternative pathways for both C-Br and C-F bond cleavage under mild conditions. rsc.orgnih.govrsc.org
Development of Highly Regioselective and Stereoselective Reactions
For a polysubstituted benzene (B151609) like this compound, controlling the regioselectivity of subsequent functionalization reactions is paramount. The existing substituents will direct incoming electrophiles or nucleophiles to specific positions on the ring. pressbooks.publibretexts.orglibretexts.org Future research will aim to develop reactions that can override these inherent directing effects to achieve non-classical substitution patterns.
One strategy to achieve this is through directed metalation, where a directing group guides a metal catalyst to a specific C-H or C-X bond. rsc.org While the ethoxy group on this compound could potentially act as a directing group, the development of new, removable directing groups that can be installed and later cleaved would offer greater synthetic flexibility.
In the context of cross-coupling reactions at the C-Br positions, achieving stereoselectivity in the resulting products is a major goal, particularly when introducing chiral substituents. The development of chiral ligands for transition metal catalysts will be essential for controlling the stereochemical outcome of these reactions. While the aromatic ring itself is planar, the introduction of bulky or chiral groups can lead to atropisomerism, where rotation around a single bond is restricted. The stereoselective synthesis of such atropisomers is an emerging area of research.
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of novel synthetic methodologies from the laboratory to industrial-scale production requires robust and scalable processes. Flow chemistry and automated synthesis are transformative technologies that offer significant advantages in this regard. nih.govnih.govresearchgate.netyoutube.com
Flow chemistry, where reactions are carried out in continuous-flow reactors rather than in traditional batch-wise fashion, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govyoutube.com This is particularly beneficial for highly exothermic or fast reactions, such as organometallic transformations often used in the functionalization of aryl halides. youtube.comacs.org The use of flow reactors can also enhance safety when working with hazardous reagents. nih.gov The synthesis and functionalization of this compound could be significantly improved by adopting flow-based processes, leading to higher yields, better selectivity, and easier scale-up. nih.gov
Automated synthesis platforms, which combine robotics with reaction optimization software, can accelerate the discovery of new reactions and the rapid synthesis of compound libraries. nih.gov By integrating automated synthesis with the methodologies described above, researchers can quickly screen different catalysts, ligands, and reaction conditions to find the optimal parameters for the functionalization of this compound. This high-throughput approach will be invaluable for exploring the vast chemical space accessible from this versatile building block. acs.org
Table 3: Advantages of Flow Chemistry for the Synthesis of Halogenated Aromatics
| Feature | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, allowing for better temperature control youtube.com |
| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced mixing and mass transfer acs.org |
| Safety | Handling of hazardous reagents can be risky at scale | In-situ generation and immediate consumption of hazardous intermediates improves safety nih.gov |
| Scalability | Scaling up can be challenging and non-linear | More straightforward scale-up by running the reactor for longer or using parallel reactors |
| Reproducibility | Can vary between batches | High degree of consistency and reproducibility |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1,5-Dibromo-2-ethoxy-3-fluorobenzene, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : The synthesis typically involves sequential halogenation and etherification. For bromination, direct electrophilic substitution on fluorobenzene derivatives using bromine in the presence of Lewis acids (e.g., FeBr₃) at 0–5°C can achieve regioselectivity. Ethoxy group introduction may employ Williamson ether synthesis, using sodium ethoxide and a suitable alkylating agent under anhydrous conditions. Optimization includes controlling temperature to minimize side reactions (e.g., di-bromination) and using catalytic amounts of phase-transfer agents to enhance reaction efficiency .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Fractional distillation (for liquid intermediates) followed by column chromatography with silica gel and a hexane/ethyl acetate gradient (95:5 to 80:20) is effective. Recrystallization using ethanol at low temperatures (4°C) can further purify crystalline products. Monitoring via TLC (Rf ~0.3 in hexane/EtOAc 85:15) ensures purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation and skin contact; in case of exposure, wash with copious water for ≥15 minutes and seek medical attention. Store in airtight, light-resistant containers at 2–8°C. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed of as halogenated waste .
Advanced Research Questions
Q. How do the electronic and steric effects of bromo, ethoxy, and fluoro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : Bromine acts as a leaving group, while the ethoxy group (electron-donating) and fluorine (electron-withdrawing) direct coupling to specific positions. Steric hindrance from the ethoxy group may slow transmetallation; using bulky palladium catalysts (e.g., Pd(PPh₃)₄) or microwave-assisted heating (80–120°C) can enhance reaction rates. DFT calculations predict activation barriers for regioselective coupling .
Q. What analytical techniques provide unambiguous structural confirmation of this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H NMR : Look for a triplet (δ 1.2–1.5 ppm, CH₃ from ethoxy) and a quartet (δ 3.8–4.2 ppm, OCH₂).
- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent.
- HRMS : Exact mass [M+H]⁺ = 309.91 (C₈H₆Br₂FO).
Cross-validate with IR (C-O-C stretch at 1200–1250 cm⁻¹) and X-ray crystallography for solid-state conformation .
Q. How can regioselectivity challenges in derivatization (e.g., nitration or sulfonation) be systematically addressed?
- Methodological Answer : The ethoxy group directs electrophiles to the para position, while fluorine deactivates the meta site. Use kinetic vs. thermodynamic control: low-temperature nitration (HNO₃/H₂SO₄, 0°C) favors para-nitro derivatives, while higher temperatures (50°C) may shift selectivity. Computational modeling (e.g., Fukui indices) predicts reactive sites, and isotopic labeling (e.g., ¹⁸O in ethoxy) tracks substitution pathways .
Methodological Notes
- Contradictions in Evidence : Safety protocols in emphasize immediate medical attention for exposure, while focuses on lab-neutralization. Prioritize institutional guidelines for consistency.
- Data Gaps : Limited direct synthesis data for the compound; extrapolate from structurally analogous bromo-fluoroarenes in –5 and 15.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
